N-phenyl-3-(propylamino)butanamide
Description
N-Phenyl-3-(propylamino)butanamide is a secondary amide derivative characterized by a phenyl group attached to the nitrogen atom and a propylamino substituent at the third position of the butanamide backbone. These analogs are part of the Mannich base family, synthesized for their antimicrobial properties . The absence of direct data on this compound in the provided sources necessitates comparisons based on structural and functional similarities to related compounds.
Properties
IUPAC Name |
N-phenyl-3-(propylamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-9-14-11(2)10-13(16)15-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCJGBJJORBVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(propylamino)butanamide typically involves the reaction of N-phenylbutanamide with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(propylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl group or the propylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-3-(propylamino)butanoic acid, while reduction could produce N-phenyl-3-(propylamino)butanol.
Scientific Research Applications
N-phenyl-3-(propylamino)butanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl-3-(propylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of amide derivatives is highly dependent on substituent groups. Below is a comparison of N-phenyl-3-(propylamino)butanamide with compounds from the evidence:
Key Observations:
- Antimicrobial Activity: A2 and A3 () exhibit varying antimicrobial efficacy depending on substituents. The p-tolyl group in A3 enhances activity compared to the phenyl group in A2, suggesting that alkyl or aryl substituents at the amino position modulate bioactivity .
- Antioxidant Potential: Hydroxamic acids with 4-chlorophenyl and cycloalkyl groups () show antioxidant properties, but their amide derivatives differ in mechanism compared to this compound’s structural analogs .
- Functional Diversity: 3-Chloro-N-phenyl-phthalimide () is used in polymer synthesis, highlighting how minor structural changes (e.g., chloro-phthalimide vs. alkylamino-amide) drastically alter application .
Physicochemical Properties
While direct data on this compound are unavailable, inferences can be drawn:
- Solubility: The propylamino group may improve water solubility compared to A2 and A3, which have bulkier aromatic substituents.
- Stability: The absence of electron-withdrawing groups (e.g., chloro in ) suggests higher hydrolytic stability than phthalimide derivatives.
Research Findings and Limitations
Antimicrobial Studies ()
A2 and A3 were tested against bacterial and fungal strains, with A3 showing superior activity due to its p-tolyl group.
Antioxidant Activity ()
Notes and Considerations
Evidence Gaps: No direct studies on this compound were found in the provided sources.
Synthetic Feasibility: The compound’s synthesis would likely follow Mannich base protocols (as in ) or amide coupling strategies.
Research Opportunities: Further studies should explore the impact of alkylamino substituents on bioactivity and physicochemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
